molecular formula C15H20N4O4 B14425457 N-Acetyl-L-phenylalanylglycylglycinamide CAS No. 85338-69-8

N-Acetyl-L-phenylalanylglycylglycinamide

Cat. No.: B14425457
CAS No.: 85338-69-8
M. Wt: 320.34 g/mol
InChI Key: MMROZNBJMZBSII-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-phenylalanylglycylglycinamide is a synthetic peptide compound that has garnered attention in various fields of scientific research This compound is composed of an acetylated phenylalanine residue linked to a glycylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycylglycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, N-acetyl-L-phenylalanine, to a solid resin support. Subsequent amino acids, glycine and glycinamide, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of large-scale HPLC systems ensures the purification of the final product to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanylglycylglycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can be used to modify the peptide backbone or side chains.

    Substitution: Substitution reactions can introduce different functional groups into the peptide structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions often use reag

Properties

CAS No.

85338-69-8

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H20N4O4/c1-10(20)19-12(7-11-5-3-2-4-6-11)15(23)18-9-14(22)17-8-13(16)21/h2-6,12H,7-9H2,1H3,(H2,16,21)(H,17,22)(H,18,23)(H,19,20)/t12-/m0/s1

InChI Key

MMROZNBJMZBSII-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

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